7-Fluoronaphthalene-1,3-diol
Description
7-Fluoronaphthalene-1,3-diol (CAS: 2460027-79-4) is a fluorinated naphthalene derivative featuring hydroxyl groups at the 1- and 3-positions and a fluorine atom at the 7-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of lysosome-targeting chimeras (LYMTACs) for protein degradation applications . Its synthesis involves a multi-step process, including a Sonogashira-type coupling reaction with 2-bromoethynyl(triisopropyl)silane under ruthenium catalysis, yielding a silyl-protected alkyne intermediate. Subsequent protection of hydroxyl groups with methoxymethyl (MOM) chloride enhances its stability for further functionalization .
Properties
IUPAC Name |
7-fluoronaphthalene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVNQJDIGYJIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoronaphthalene-1,3-diol typically involves the fluorination of naphthalene derivatives followed by hydroxylation. One common method includes the selective fluorination of 1,3-dihydroxynaphthalene using fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for 7-Fluoronaphthalene-1,3-diol are not extensively documented. the process generally involves large-scale fluorination and hydroxylation reactions, optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoronaphthalene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthalenes
Scientific Research Applications
7-Fluoronaphthalene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Fluoronaphthalene-1,3-diol is not fully understood. its biological effects are thought to involve interactions with cellular enzymes and receptors. The hydroxyl groups may participate in hydrogen bonding, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues of Naphthalene Diols
4-Amino-naphthalene-1,3-diol (CAS: 31209-82-2)
- Structural Differences: Replaces the 7-fluoro substituent with a 4-amino group.
- Functional Implications: The amino group introduces nucleophilic reactivity, enabling participation in condensation or Schiff base formation, unlike the electron-withdrawing fluorine in 7-fluoro derivatives. This compound is used in dye synthesis and coordination chemistry .
1-Fluoronaphthalene
- Structural Differences : Lacks hydroxyl groups, reducing polarity and hydrogen-bonding capacity.
- Functional Implications : Primarily used as a solvent or intermediate in fluorinated aromatic chemistry. The absence of hydroxyl groups limits its utility in applications requiring polar interactions, such as LYMTAC synthesis .
2,8-Diaminonaphthalene-1,3,6-triol and Related Derivatives
- Structural Differences: Features additional hydroxyl (1,3,6-triol) and amino (2,8-diamino) groups.
- Functional Implications : Enhanced hydrogen-bonding capacity and redox activity make these derivatives suitable for catalytic or sensor applications. However, increased steric hindrance may reduce reactivity in coupling reactions compared to 7-fluoro derivatives .
Benzene Diol Derivatives
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7)
- Structural Differences : Replaces the naphthalene core with a benzene ring and introduces a thiadiazole-heptyl substituent.
- Functional Implications : The thiadiazole group imparts fluorescence properties, making C7 useful in optoelectronic materials. The smaller aromatic system reduces π-π stacking compared to naphthalene derivatives .
(E)-5-Butyl-2-(3,7-dimethylocta-2,6-dien-1-yl)benzene-1,3-diol (CBGB)
- Structural Differences : Contains a prenylated side chain (geranyl group) attached to a benzene diol core.
- Functional Implications: Found in cannabinoid biosynthesis, CBGB exhibits neuroactive properties. The hydrophobic prenyl chain enhances membrane permeability, contrasting with the fluorinated naphthalene’s role in targeted degradation .
Physicochemical Properties
- Polarity : 7-Fluoronaphthalene-1,3-diol exhibits moderate polarity due to hydroxyl and fluorine groups, enabling solubility in polar aprotic solvents (e.g., DCM, dioxane).
- Thermal Stability: Fluorine’s electron-withdrawing effect increases thermal stability compared to amino-substituted analogs .
- Reactivity : The 7-fluoro group directs electrophilic substitution to the 8-position, a feature exploited in regioselective coupling reactions .
Critical Analysis of Evidence
- Contradictions: notes challenges in differentiating isomers of amino-substituted diols (e.g., 2-amino-benzene-1,3-diol vs. 5-aminobenzene-1,3-diol), highlighting the need for advanced spectroscopic techniques.
- Gaps: Limited data on the environmental or toxicological profiles of 7-fluoronaphthalene-1,3-diol compared to naphthalene derivatives like 1-fluoronaphthalene .
Biological Activity
7-Fluoronaphthalene-1,3-diol is an organic compound characterized by its unique naphthalene backbone, which features a fluorine atom and two hydroxyl groups at the 1 and 3 positions. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article provides a comprehensive overview of the biological activity of 7-Fluoronaphthalene-1,3-diol, including its biochemical properties, mechanisms of action, and potential applications.
- Molecular Formula : C₁₀H₇FO₂
- Molecular Weight : 182.16 g/mol
- Structural Characteristics : The presence of hydroxyl groups enhances hydrogen bonding capabilities, while the fluorine atom influences lipophilicity and metabolic stability.
7-Fluoronaphthalene-1,3-diol has been investigated for its interactions with various enzymes and proteins, particularly cytochrome P450 enzymes. These interactions can lead to either inhibition or activation of enzymatic functions, impacting metabolic pathways significantly. The compound's ability to modulate reactive oxygen species (ROS) levels suggests a role in cellular signaling and antioxidant defense mechanisms.
Antimicrobial Properties
Research indicates that 7-Fluoronaphthalene-1,3-diol exhibits antibacterial and antifungal activities. Its mechanism involves disrupting microbial cell walls, which may be attributed to the compound's structural features that allow it to penetrate and destabilize microbial membranes.
Anticancer Potential
Preliminary studies have shown that 7-Fluoronaphthalene-1,3-diol may have anticancer properties. It is believed to influence cell cycle progression and apoptosis in cancer cells. For instance, it has been suggested that the compound could induce apoptosis by affecting mitochondrial function and altering the expression of pro-apoptotic and anti-apoptotic proteins .
The precise mechanism of action for 7-Fluoronaphthalene-1,3-diol is not fully elucidated; however, it is thought to involve:
- Enzyme Interaction : Binding to specific enzymes or receptors involved in metabolic pathways.
- Cell Signaling Modulation : Influencing ROS levels and gene expression related to oxidative stress responses.
- Hydrogen Bonding : The hydroxyl groups facilitate interactions with biological macromolecules, potentially leading to changes in their functional states.
Research Findings
Several studies have explored the biological activity of 7-Fluoronaphthalene-1,3-diol:
Case Studies
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Anticancer Activity in HepG2 Cells :
- A study indicated that treatment with 7-Fluoronaphthalene-1,3-diol led to significant apoptosis in HepG2 liver carcinoma cells. The compound was observed to arrest the cell cycle at the S phase, indicating its potential as a lead compound for further anticancer drug development.
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Antimicrobial Efficacy :
- In vitro assays demonstrated that 7-Fluoronaphthalene-1,3-diol significantly inhibited the growth of various bacterial strains. Its effectiveness was comparable to established antimicrobial agents, suggesting its potential as a novel therapeutic candidate in infectious diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
